TPBM

Descripción

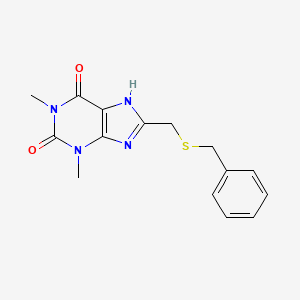

The exact mass of the compound 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-22-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHAMBYTUPDFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294345 | |

| Record name | NSC95910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6466-43-9 | |

| Record name | NSC95910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, also known as 8-(benzylsulfanylmethyl)theophylline, is a synthetic derivative of the xanthine class of alkaloids. Xanthines, such as caffeine and theophylline, are well-documented psychoactive and physiologically active compounds. The substitution at the 8-position of the purine-2,6-dione core, as seen in this molecule, offers a strategic point for chemical modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, and potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on available data for the compound and its structural analogs.

Chemical Structure and Properties

The chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione consists of a theophylline core N-1 and N-3 methylated xanthine) with a benzylsulfanylmethyl group attached at the C-8 position.

Molecular Formula: C₁₅H₁₆N₄O₂S

IUPAC Name: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Physicochemical Data

Due to the limited availability of specific experimental data for this compound, the following table includes both reported and estimated physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 316.38 g/mol | PubChem CID 262425 |

| Monoisotopic Mass | 316.100 g/mol | PubChem CID 262425 |

| XLogP3 | 1.8 | PubChem CID 262425 (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem CID 262425 (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID 262425 (Computed) |

| Rotatable Bond Count | 4 | PubChem CID 262425 (Computed) |

| Topological Polar Surface Area | 80.9 Ų | PubChem CID 262425 (Computed) |

| Heavy Atom Count | 22 | PubChem CID 262425 (Computed) |

| Formal Charge | 0 | PubChem CID 262425 (Computed) |

| Complexity | 509 | PubChem CID 262425 (Computed) |

Synthesis

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 8-chloromethyl-1,3-dimethylxanthine (8-chloromethyltheophylline)

A mixture of theophylline, paraformaldehyde, and concentrated hydrochloric acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 8-chloromethyltheophylline, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

To a solution of 8-chloromethyltheophylline in a suitable solvent such as ethanol or dimethylformamide (DMF), an equimolar amount of benzyl mercaptan and a base (e.g., potassium carbonate or sodium ethoxide) are added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.

Potential Biological Activities and Signaling Pathways

Derivatives of theophylline are known to exhibit a range of biological activities, primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The nature of the substituent at the 8-position significantly influences the potency and selectivity for these targets.

Phosphodiesterase (PDE) Inhibition

Theophylline itself is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides can lead to various physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses. The bulky benzylsulfanylmethyl group at the 8-position of the target molecule may confer selectivity towards certain PDE isozymes.

Adenosine Receptor Antagonism

Theophylline is also a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to stimulant effects on the central nervous system and cardiovascular system. The 8-substituent is critical for affinity and selectivity at adenosine receptors. Large, lipophilic groups at this position can enhance affinity, particularly for the A₁ and A₂A subtypes.

An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

CAS Number: 80039-33-6

Molecular Formula: C15H16N4O2S

This technical guide provides a comprehensive overview of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belonging to the xanthine class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide incorporates representative information from structurally similar 8-substituted-1,3-dimethylxanthine derivatives to offer a thorough understanding of its expected properties and biological activities. This document is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

While specific experimental data for the title compound is scarce, its general properties can be inferred from its structure and data on related compounds.

| Property | Value/Information | Source |

| CAS Number | 80039-33-6 | PubChem[1] |

| Molecular Formula | C15H16N4O2S | PubChem[1] |

| Molecular Weight | 316.38 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low. | Inferred from related xanthine derivatives |

Synthesis and Experimental Protocols

A general synthetic route to 8-thio-substituted theophylline derivatives involves the reaction of 8-bromotheophylline with a suitable thiol. The following is a representative protocol based on the synthesis of similar compounds.

General Synthesis of 8-Thio-Substituted Theophylline Derivatives

A solution of 8-bromotheophylline and a slight excess of the desired thiol (in this case, phenylmethanethiol) are dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, such as sodium ethoxide or potassium carbonate, is added to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from a suitable solvent.

References

physical and chemical properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. Theophylline and its analogues are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including bronchodilator and anti-inflammatory effects. This document outlines a probable synthetic route, predicted physicochemical properties, and potential biological activities based on the known pharmacology of structurally related xanthine derivatives. The information is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the purine-2,6-dione scaffold.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the class of 8-substituted xanthine derivatives. The core structure, 1,3-dimethylxanthine, is commonly known as theophylline, a well-established therapeutic agent primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The substitution at the 8-position of the purine ring is a common strategy in medicinal chemistry to modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of the parent molecule. The introduction of a benzylsulfanylmethyl group at this position is expected to influence the compound's interaction with biological targets and its overall physicochemical characteristics.

Physicochemical Properties

| Property | Predicted/Analogous Value | Notes |

| Molecular Formula | C₁₅H₁₆N₄O₂S | - |

| Molecular Weight | 316.38 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on the general appearance of theophylline and its derivatives. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. Experimental determination is required. |

| Solubility | Poorly soluble in water | The presence of the hydrophobic benzyl and thiomethyl groups is likely to decrease aqueous solubility compared to theophylline. Soluble in organic solvents like DMSO and DMF. |

| pKa | Not available | The purine ring system has both acidic and basic centers. The N7-H is weakly acidic. |

| LogP | Not available | The octanol-water partition coefficient is expected to be higher than that of theophylline, indicating increased lipophilicity. |

Synthesis and Experimental Protocols

A plausible synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione involves the nucleophilic substitution of a leaving group at the 8-position of a theophylline precursor with benzyl mercaptan. A common precursor for such reactions is 8-chlorotheophylline.

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Reaction Scheme:

Caption: Proposed synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Detailed Protocol (Analogous Procedure):

-

Preparation of the Reaction Mixture: To a solution of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Benzyl mercaptan (1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and stirred for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

-

Characterization: The structure of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Analytical Characterization Workflow

Caption: Workflow for the purification and characterization of the synthesized compound.

Potential Biological Activities and Signaling Pathways

The biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been explicitly reported. However, based on the extensive research on 8-substituted theophylline derivatives, several potential pharmacological activities can be hypothesized.

Adenosine Receptor Antagonism

Theophylline and many of its 8-substituted derivatives are known to be non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in various physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, 8-substituted xanthines can exert a range of effects. The nature of the substituent at the 8-position can significantly influence the affinity and selectivity for different adenosine receptor subtypes. The bulky and lipophilic benzylsulfanylmethyl group may confer selectivity for certain receptor subtypes.

Caption: Potential mechanism of action via adenosine receptor antagonism.

Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation. While the 8-substituent can affect PDE inhibitory activity, this remains a plausible mechanism of action for the title compound.

Caption: Potential mechanism of action via phosphodiesterase inhibition.

Future Directions

Further research is warranted to elucidate the precise physicochemical properties and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. Key areas for future investigation include:

-

Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, solubility, pKa, and LogP is essential for understanding the drug-like properties of the compound.

-

In Vitro Pharmacological Profiling: Screening the compound for its binding affinity at various adenosine receptor subtypes and its inhibitory activity against different PDE isoenzymes will clarify its primary mechanism(s) of action.

-

Cell-Based Assays: Investigating the effects of the compound on cellular signaling pathways, such as cAMP accumulation and downstream signaling events, in relevant cell lines.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of respiratory, inflammatory, or neurological disorders.

Conclusion

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione represents an interesting yet underexplored derivative of theophylline. Based on the known structure-activity relationships of 8-substituted xanthines, it holds the potential for novel pharmacological activities, possibly as a modulator of adenosine receptors or phosphodiesterases. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further investigation into its therapeutic potential.

An In-depth Technical Guide on the Presumed Mechanism of Action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Disclaimer: Publicly available scientific literature lacks specific mechanistic data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. This guide, therefore, extrapolates its likely mechanism of action based on the well-established pharmacology of structurally similar 8-substituted xanthine derivatives. The data and protocols presented herein are illustrative and derived from studies on analogous compounds.

Executive Summary

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine chemical class. Xanthine derivatives are well-known for their diverse pharmacological activities, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of various substituents at the 8-position of the xanthine ring is a common strategy to modulate potency and selectivity for these targets.[2] Based on its structural features—a 1,3-dimethylxanthine core (theophylline) with a bulky lipophilic group at the 8-position—the primary mechanism of action for this compound is presumed to be competitive antagonism of adenosine receptors, with a potential for higher affinity and selectivity for the A1 subtype compared to the parent compound, theophylline.[2]

Core Mechanism of Action: Adenosine Receptor Antagonism

The central hypothesis is that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione acts as an antagonist at adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives are classic non-selective antagonists of these receptors.

The introduction of a large, lipophilic benzylsulfanilmethyl group at the 8-position is expected to enhance binding affinity, particularly at the A1 adenosine receptor.[2] By competitively blocking the binding of adenosine to its receptors, the compound would inhibit the downstream signaling cascades initiated by adenosine.

The primary signaling pathways likely modulated by this compound are those coupled to the A1 and A2A adenosine receptors.

-

A1 Adenosine Receptor Pathway (Inhibitory): The A1 receptor couples to inhibitory G proteins (Gi/o). Its activation by adenosine leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione would prevent this inhibition, leading to a relative increase in cAMP levels.

-

A2A Adenosine Receptor Pathway (Stimulatory): The A2A receptor couples to stimulatory G proteins (Gs). Its activation by adenosine stimulates adenylyl cyclase, increasing intracellular cAMP. Antagonism of this receptor would block this stimulation, leading to a decrease in cAMP.

The net effect on a given cell type would depend on the relative expression of A1 and A2A receptors and the compound's selectivity for each subtype.

Signaling Pathway of A1 Adenosine Receptor Antagonism

Caption: A1 Adenosine Receptor Antagonism Pathway.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on values typically observed for potent 8-substituted xanthine analogs. These values would be determined through the experimental protocols outlined in Section 4.0.

| Parameter | A1 Receptor | A2A Receptor | Selectivity (A2A/A1) |

| Ki (nM) | 15 | 350 | 23.3 |

| IC50 (nM) | 25 | 600 | 24.0 |

-

Ki (Inhibition Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki indicates higher affinity.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the specific binding of a radioligand.

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the mechanism of action of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Objective: To determine the binding affinity (Ki) of the compound for A1 and A2A adenosine receptors.

Protocol:

-

Membrane Preparation:

-

Prepare crude membrane fractions from a cell line or tissue known to express the target receptor (e.g., CHO cells transfected with human A1 or A2A receptors).

-

Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet (membrane fraction) in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

For A1 receptor binding, use a specific radioligand such as [³H]DPCPX. For A2A, use [³H]ZM241385.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, potent antagonist (e.g., theophylline or NECA).

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Objective: To determine the functional effect of the compound on adenylyl cyclase activity, confirming its antagonist properties.

Protocol:

-

Cell Culture:

-

Culture cells expressing the target adenosine receptor (e.g., CHO-A1 or HEK-A2A cells) in appropriate media.

-

Plate the cells in 24- or 48-well plates and grow to near confluency.

-

-

cAMP Assay:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for 20-30 minutes to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound and incubate for 15 minutes.

-

Stimulate the cells with a known adenosine receptor agonist (e.g., NECA). For A1 receptor-expressing cells, also add forskolin to stimulate adenylyl cyclase directly, so that inhibition by the A1 agonist can be measured.

-

Incubate for a further 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the test compound.

-

The antagonist effect will be observed as a rightward shift in the agonist dose-response curve.

-

The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.

-

Conclusion

While direct experimental evidence for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently in the public domain, its chemical structure strongly suggests a mechanism of action centered on the antagonism of adenosine receptors. The substitution at the 8-position is a well-established strategy for increasing affinity and selectivity for these receptors compared to parent xanthines like theophylline. The experimental protocols detailed in this guide provide a robust framework for confirming this presumed mechanism and precisely quantifying the compound's pharmacological properties. Such studies are essential for the further development and characterization of this and related compounds for potential therapeutic applications.

References

Potential Biological Activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Prospective Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not extensively available in current literature, this document extrapolates its likely pharmacological profile based on the well-established activities of structurally related 8-substituted purine-2,6-dione analogs. This guide explores potential mechanisms of action, including phosphodiesterase (PDE) inhibition, modulation of serotonin receptors, and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside comparative quantitative data from analogous compounds to offer a predictive framework for future research. Signaling pathway and experimental workflow diagrams are included to visually articulate the potential biological context and research strategies for this compound.

Introduction

The 1,3-dimethyl-7H-purine-2,6-dione (theophylline) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Substitutions at the 8-position of the xanthine core have been shown to significantly influence the potency and selectivity of these compounds towards various biological targets. The subject of this guide, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel derivative with potential therapeutic applications. Based on the activities of related compounds, this molecule is hypothesized to interact with key enzymes and receptors involved in cellular signaling and inflammatory processes.

Potential Biological Targets and Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are well-known inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Inhibition of PDEs leads to an accumulation of these second messengers, resulting in various physiological responses.

-

Potential for PDE9A Inhibition: Studies on other C8-substituted xanthines suggest a potential for selective inhibition of PDE9A, an enzyme with high affinity for cGMP.[4] Uncontrolled expression of PDE9A is linked to neurodegenerative diseases, making its inhibitors promising therapeutic candidates.[4] The benzylsulfanylmethyl group at the C8 position could establish critical hydrophobic interactions within the active site of PDE9A.[4]

Anti-Inflammatory Activity

Several 8-substituted purine-2,6-dione derivatives have demonstrated significant anti-inflammatory properties in various animal models.[5][6]

-

Mechanism: The anti-inflammatory effects are likely mediated by a reduction in neutrophil count and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5] By potentially inhibiting PDEs, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could increase cAMP levels, which is known to have anti-inflammatory effects.[3]

Serotonin (5-HT) Receptor Modulation

Derivatives of 1,3-dimethyl-purine-2,6-dione with substitutions at the 7 and 8 positions have been identified as potent ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7.[7][8] This suggests that 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione could exhibit psychotropic properties.

-

Potential Anxiolytic and Antidepressant Effects: Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands have shown promise as anxiolytic and antidepressant agents in preclinical studies.[7][8] The specific substitution at the 8-position is crucial for the affinity and selectivity towards these receptors.

Quantitative Data from Structurally Related Compounds

To provide a predictive context for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following tables summarize quantitative data from structurally analogous compounds.

Table 1: Phosphodiesterase Inhibition by Xanthine Derivatives

| Compound Scaffold | Target | IC50 (µM) | Reference |

| 8-Phenyl-substituted Xanthine | PDE9A | - | [4] |

| Propentofylline | PDE | - | [2] |

| Acefylline | PDE4 | - | [3] |

Note: Specific IC50 values for the referenced compounds were not available in the provided search results, but they were identified as inhibitors.

Table 2: 5-HT Receptor Affinity of 8-Substituted Purine-2,6-dione Derivatives

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Compound 21) | - | - | - | [7][8] |

| Phenylpropyl-substituted purine-2,6-dione (Compound 12, 14, 16) | 8-50 | 115-550 | - | [7] |

Note: Specific Ki values for Compound 21 were not detailed, but it was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.[7][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Phosphodiesterase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against a specific phosphodiesterase enzyme (e.g., PDE9A).

-

Methodology:

-

Recombinant human PDE enzyme is used.

-

The assay is performed in a buffer containing a known concentration of the fluorescently labeled cGMP substrate.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of the PDE enzyme and incubated at 37°C.

-

The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay.

-

IC50 values are calculated from the dose-response curves.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

-

Objective: To assess the in vivo anti-inflammatory effects of the compound.

-

Methodology:

-

Male Wistar rats are used.

-

The test compound is administered intraperitoneally at various doses.

-

After a set time (e.g., 30 minutes), a subplantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Radioligand Binding Assay for 5-HT Receptor Affinity

-

Objective: To determine the binding affinity of the compound to specific serotonin receptors.

-

Methodology:

-

Cell membranes expressing the human recombinant 5-HT receptor of interest are prepared.

-

The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Potential inhibition of the cGMP signaling pathway by 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Caption: Hypothesized anti-inflammatory mechanism via PDE inhibition and subsequent reduction of TNF-α.

Experimental Workflow

Caption: A general experimental workflow for the pharmacological evaluation of the title compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is pending, a strong rationale exists for its investigation as a potential therapeutic agent. Based on the extensive literature on related xanthine derivatives, this compound is a promising candidate for evaluation as a phosphodiesterase inhibitor, an anti-inflammatory agent, and a modulator of serotonin receptors. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. Future research should focus on the synthesis and in vitro screening of this compound against a panel of PDEs and 5-HT receptors, followed by in vivo studies in relevant disease models to validate its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of this compound could further refine its pharmacological profile and lead to the development of novel drug candidates.

References

- 1. Theobromine - Wikipedia [en.wikipedia.org]

- 2. Propentofylline - Wikipedia [en.wikipedia.org]

- 3. healthwire.pk [healthwire.pk]

- 4. Development of Xanthine Based Inhibitors Targeting Phosphodiester...: Ingenta Connect [ingentaconnect.com]

- 5. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline, belongs to the class of 8-substituted xanthines. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This technical guide provides a comprehensive review of the available literature on the synthesis, potential biological activities, and experimental evaluation of this compound and its structurally related analogs. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

Xanthine and its derivatives, such as theophylline and caffeine, are well-established pharmacologically active molecules. Modifications at the 8-position of the xanthine scaffold have been a key strategy for the development of potent and selective ligands for various biological targets. The introduction of a benzylsulfanylmethyl group at this position is anticipated to modulate the compound's lipophilicity and steric interactions with target proteins, potentially leading to unique pharmacological profiles.

The primary molecular targets for xanthine derivatives are adenosine receptors (A1, A2A, A2B, and A3) and phosphodiesterase (PDE) enzymes. Antagonism of adenosine receptors is responsible for the stimulant effects of caffeine and the bronchodilatory effects of theophylline. PDE inhibition, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), also contributes to the bronchodilatory and anti-inflammatory effects of these compounds. The specific nature of the substituent at the 8-position plays a crucial role in determining the affinity and selectivity for these different targets.

This guide will detail the probable synthetic pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, provide protocols for its biological evaluation, and present available data on related compounds to infer its potential therapeutic applications.

Synthesis

A direct, published synthetic route for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has not been identified in the current literature. However, a plausible and efficient synthesis can be devised based on established methods for the preparation of 8-substituted xanthine derivatives. The most common approach involves the nucleophilic substitution of a leaving group at the 8-methyl position of an 8-halomethyl or 8-sulfonyloxymethyl xanthine derivative.

A likely two-step synthetic pathway would proceed via an 8-chloromethyltheophylline intermediate:

Step 1: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione (8-chloromethyltheophylline)

The synthesis of the key intermediate, 8-chloromethyltheophylline, can be achieved by the chlorination of 8-hydroxymethyltheophylline.

Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

The target compound is then synthesized by the reaction of 8-chloromethyltheophylline with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base.

Experimental Protocols

Protocol 2.1: Synthesis of 8-hydroxymethyl-1,3-dimethyl-7H-purine-2,6-dione

-

Materials: Theophylline, formaldehyde, water.

-

Procedure: A suspension of theophylline (1 mole) in water is treated with an excess of aqueous formaldehyde solution (e.g., 37%). The mixture is heated to reflux for a specified period (e.g., 4-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon cooling, the product, 8-hydroxymethyltheophylline, precipitates and can be collected by filtration, washed with cold water, and dried.

Protocol 2.2: Synthesis of 8-chloromethyl-1,3-dimethyl-7H-purine-2,6-dione

-

Materials: 8-hydroxymethyltheophylline, thionyl chloride, dry solvent (e.g., chloroform or dichloromethane).

-

Procedure: To a suspension of 8-hydroxymethyltheophylline (1 mole) in a dry, inert solvent, thionyl chloride (e.g., 1.2 moles) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 8-chloromethyltheophylline, which can be used in the next step without further purification or recrystallized from a suitable solvent.

Protocol 2.3: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

-

Materials: 8-chloromethyltheophylline, benzyl mercaptan, a base (e.g., potassium carbonate, sodium ethoxide), a suitable solvent (e.g., ethanol, acetone, or dimethylformamide).

-

Procedure: A solution of 8-chloromethyltheophylline (1 mole) in the chosen solvent is treated with benzyl mercaptan (e.g., 1.1 moles) and a base (e.g., 1.5 moles). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, can be purified by column chromatography or recrystallization.

Diagram 1: Proposed Synthetic Pathway

An In-depth Technical Guide on the Discovery of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and postulated biological activity of the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While specific experimental data for this compound is not extensively available in public literature, this document constructs a comprehensive profile based on established synthetic methodologies for analogous 8-substituted xanthines and the well-documented biological activities of this compound class. The primary synthetic route involves the nucleophilic substitution of an 8-halomethyl-1,3-dimethylxanthine with benzyl mercaptan. Spectroscopic and analytical data for the target compound are predicted based on the analysis of structurally related molecules. The biological evaluation section focuses on the potential of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione as a modulator of adenosine receptors, a hallmark of many 8-substituted xanthine derivatives. This guide provides detailed, inferred experimental protocols, data tables, and signaling pathway diagrams to facilitate further research and development of this and related compounds.

Introduction

Xanthine and its derivatives are a well-established class of pharmacologically active compounds, with prominent members including caffeine and theophylline. The purine-2,6-dione core structure of xanthines offers multiple sites for chemical modification, with the C8-position being a particularly fruitful site for the introduction of diverse substituents to modulate biological activity. These modifications have led to the discovery of potent and selective antagonists for adenosine receptors, which are implicated in a wide range of physiological and pathological processes, including cardiovascular, central nervous system, inflammatory, and respiratory functions.

This guide focuses on a specific, lesser-studied derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The introduction of a benzylsulfanylmethyl group at the 8-position is anticipated to confer unique physicochemical and pharmacological properties. This document outlines a proposed synthetic pathway, predicted analytical data, and a discussion of its potential biological activities, drawing parallels with structurally similar compounds.

Synthesis and Characterization

The synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione can be achieved through a straightforward and efficient two-step process starting from the commercially available and widely used xanthine derivative, theophylline (1,3-dimethylxanthine).

Synthetic Pathway

The proposed synthetic route is depicted below. The first step involves the chloromethylation of theophylline at the C8 position to yield the key intermediate, 8-(chloromethyl)theophylline. This is followed by a nucleophilic substitution reaction with benzyl mercaptan to afford the target compound.

Potential Therapeutic Targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential therapeutic targets of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione based on its structural classification as a xanthine derivative. Extensive literature searches did not yield specific experimental data for this exact compound. Therefore, the information presented herein is extrapolated from studies on structurally related molecules and the known pharmacology of the xanthine scaffold.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione belongs to the xanthine class of compounds. Xanthine and its derivatives, such as caffeine and theophylline, are well-characterized pharmacologically active molecules. The core structure, a purine-2,6-dione, serves as a versatile scaffold for the development of therapeutic agents targeting a range of physiological processes. The therapeutic potential of xanthine derivatives stems primarily from their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes. This whitepaper will explore these and other potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, drawing on the established mechanisms of action for this compound class.

Primary Potential Therapeutic Targets

Based on the pharmacology of the xanthine scaffold, the primary potential therapeutic targets for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione are adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-known non-selective antagonists of adenosine receptors.

-

A1 and A2A Receptors in the Central Nervous System (CNS): Antagonism of A1 and A2A receptors in the brain leads to stimulant effects by increasing the release of excitatory neurotransmitters. This mechanism is responsible for the well-known alerting effects of caffeine. Therapeutic applications could include conditions characterized by CNS depression or fatigue.

-

A2B and A3 Receptors in Inflammation: A2B and A3 receptors are implicated in inflammatory pathways. Antagonism of these receptors could provide anti-inflammatory effects, making this compound a candidate for inflammatory diseases.

Signaling Pathway for Adenosine Receptor Antagonism

Caption: Adenosine receptor antagonism by xanthine derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Non-selective PDE inhibition by xanthines leads to an accumulation of intracellular cAMP and cGMP.

-

Smooth Muscle Relaxation: Increased cAMP levels in airway smooth muscle cells lead to relaxation, resulting in bronchodilation. This is the primary mechanism of action for theophylline in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

-

Anti-inflammatory Effects: PDE inhibition can also suppress the activity of inflammatory cells by elevating cAMP levels, which in turn inhibits the release of pro-inflammatory mediators.

-

Cardiovascular Effects: In cardiac muscle, increased cAMP can lead to increased heart rate and contractility.

Signaling Pathway for PDE Inhibition

Caption: Mechanism of phosphodiesterase inhibition by xanthines.

Secondary and Exploratory Therapeutic Targets

Beyond the primary mechanisms, the purine-2,6-dione scaffold has been explored for its activity against other targets.

Sirtuin (SIRT) Inhibition

Recent studies have identified that some 8-mercapto-purine-2,6-dione derivatives can act as inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5), a class of NAD+-dependent deacetylases involved in various cellular processes, including inflammation, metabolism, and neurodegeneration. Sirtuin inhibitors are being investigated for their potential in treating cancer and neurodegenerative diseases. The "benzylsulfanylmethyl" group at the 8-position of the compound suggests that it could potentially interact with the active site of sirtuins.

Serotonin (5-HT) Receptor Modulation

Derivatives of 1,3-dimethyl-purine-2,6-dione have been synthesized and evaluated as ligands for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. These receptors are implicated in the pathophysiology of depression and anxiety. While the specific substitutions differ from the compound of interest, this line of research suggests that the purine-2,6-dione core can be adapted to target neurotransmitter receptors.

Quantitative Data on Related Compounds

While no specific quantitative data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione has been identified, the following table summarizes data for the parent compound, theophylline, to provide a general context for the potential potency of xanthine derivatives.

| Compound | Target | Assay | Value |

| Theophylline | Phosphodiesterase (non-selective) | IC50 | ~0.1 - 1 mM |

| Theophylline | Adenosine A1 Receptor | Ki | ~10 - 20 µM |

| Theophylline | Adenosine A2A Receptor | Ki | ~5 - 15 µM |

| Theophylline | Adenosine A2B Receptor | Ki | >100 µM |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Proposed Experimental Protocols

To elucidate the therapeutic targets and pharmacological profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, the following experimental workflow is proposed.

Experimental Workflow

Caption: Proposed experimental workflow for target validation.

Adenosine Receptor Binding Assays

-

Objective: To determine the affinity of the compound for adenosine receptor subtypes.

-

Methodology: Radioligand binding assays using cell membranes expressing recombinant human A1, A2A, A2B, and A3 receptors. A radiolabeled ligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) is competed with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Phosphodiesterase Inhibition Assays

-

Objective: To assess the inhibitory activity of the compound against various PDE isoforms.

-

Methodology: Commercially available PDE enzyme activity assay kits can be used. These assays typically involve incubating the recombinant PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor. The amount of product formed (AMP or GMP) is then quantified, often using a colorimetric or fluorescent method. IC50 values are calculated for each PDE isoform to determine potency and selectivity.

Conclusion

While specific biological data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is not currently available in the public domain, its structural classification as a xanthine derivative provides a strong basis for predicting its potential therapeutic targets. The primary targets are likely to be adenosine receptors and phosphodiesterase enzymes, suggesting potential applications in respiratory, inflammatory, and central nervous system disorders. Further investigation into its activity on secondary targets such as sirtuins and serotonin receptors may reveal novel therapeutic opportunities. The experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive pharmacological characterization of this compound.

In Vitro Screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro screening strategies for the novel xanthine derivative, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. While direct experimental data for this specific compound is not currently available in published literature, this document extrapolates from research on structurally related 8-substituted xanthine analogs to propose a robust screening cascade. The proposed assays are designed to elucidate the compound's potential cytotoxic, anti-proliferative, and receptor-specific activities. Detailed experimental protocols for key assays are provided to facilitate the initiation of laboratory investigations. Furthermore, this guide includes visualizations of a proposed experimental workflow and a potential signaling pathway to aid in experimental design and data interpretation.

Introduction

Xanthine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The core scaffold, a purine-2,6-dione, has been extensively modified at the N1, N3, N7, and C8 positions to generate molecules with diverse biological functions, including adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and anti-cancer effects. The title compound, 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, is a novel analog with a distinct substitution at the C8 position. This modification warrants a thorough in vitro investigation to characterize its biological profile and therapeutic potential.

This guide outlines a tiered approach to the in vitro screening of this compound, starting with broad cytotoxicity assessments and progressing to more specific mechanistic studies.

Proposed In Vitro Screening Cascade

Based on the known activities of 8-substituted xanthine derivatives, the following in vitro assays are recommended for the initial characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Cytotoxicity and Anti-proliferative Activity

Many xanthine derivatives have demonstrated anti-proliferative effects against various cancer cell lines.[1] Therefore, the initial screening should focus on assessing the cytotoxic and anti-proliferative potential of the compound.

Table 1: Proposed Cytotoxicity and Anti-proliferative Assays

| Assay | Purpose | Typical Cell Lines | Endpoint Measured |

| MTT Assay | To assess metabolic activity as an indicator of cell viability. | A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HepG2 (hepatocellular carcinoma) | IC50 (half-maximal inhibitory concentration) |

| Crystal Violet Assay | To quantify cell number as a measure of cell proliferation. | Same as MTT Assay | GI50 (half-maximal growth inhibition) |

| Colony Formation Assay | To evaluate the long-term ability of single cells to form colonies. | Same as MTT Assay | Plating efficiency and surviving fraction |

| Cell Cycle Analysis (Flow Cytometry) | To determine the effect of the compound on cell cycle progression. | Same as MTT Assay | Percentage of cells in G0/G1, S, and G2/M phases |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To detect and quantify programmed cell death. | Same as MTT Assay | Percentage of apoptotic and necrotic cells |

Adenosine Receptor Binding Affinity

The xanthine scaffold is a well-known antagonist of adenosine receptors. Modifications at the C8 position can significantly influence the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Table 2: Proposed Adenosine Receptor Binding Assays

| Assay | Purpose | Receptor Source | Radioligand | Endpoint Measured |

| Radioligand Binding Assay | To determine the binding affinity of the compound to adenosine receptor subtypes. | Membranes from cells expressing recombinant human adenosine receptors (e.g., CHO or HEK293 cells) | [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3) | Ki (inhibitory constant) |

Phosphodiesterase (PDE) Inhibition

Certain xanthine derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Table 3: Proposed Phosphodiesterase Inhibition Assays

| Assay | Purpose | Enzyme Source | Substrate | Endpoint Measured |

| PDE Activity Assay | To measure the inhibition of different PDE isoforms. | Recombinant human PDE isoforms (e.g., PDE1-PDE11) | cAMP or cGMP | IC50 (half-maximal inhibitory concentration) |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for Adenosine A1 Receptor

-

Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human adenosine A1 receptor.

-

Binding Reaction: In a 96-well plate, mix the cell membranes (20-40 µg of protein) with the radioligand [³H]DPCPX (e.g., 1-2 nM) and various concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

Potential Signaling Pathway

Caption: Hypothesized signaling pathway involving adenosine A1 receptor antagonism.

Conclusion

The in vitro screening of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione holds the potential to uncover novel pharmacological activities. The proposed screening cascade, encompassing cytotoxicity, adenosine receptor binding, and phosphodiesterase inhibition assays, provides a comprehensive framework for the initial characterization of this compound. The detailed protocols and visual aids included in this guide are intended to facilitate the commencement of these important preclinical investigations. Further studies will be necessary to fully elucidate the mechanism of action and therapeutic potential of this promising xanthine derivative.

References

In-depth Technical Guide: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Compound Identifier: PubChem CID 262425 Chemical Formula: C15H16N4O2S

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. While the core 1,3-dimethylxanthine structure is well-known for its physiological effects, notably as a metabolite of caffeine and theophylline, the specific biological activities and pharmacological profile of the 8-(benzylsulfanylmethyl) substituted variant are not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of the available information for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is presented below. This data is primarily computationally generated and sourced from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 316.38 g/mol | PubChem |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 316.10484 g/mol | PubChem |

| Monoisotopic Mass | 316.10484 g/mol | PubChem |

| Topological Polar Surface Area | 79.9 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 489 | PubChem |

Synthesis and Characterization

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of the target compound.

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific databases, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione have been identified. Research on other purine-2,6-dione derivatives suggests a wide range of potential pharmacological activities, including but not limited to, anti-inflammatory and antidepressant effects. However, without experimental data for the specific compound , any discussion of its biological role would be purely speculative.

Experimental Protocols

As no experimental studies involving 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were found, this guide cannot provide detailed methodologies for its analysis or use in biological assays.

Conclusion and Future Directions

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a chemical entity for which there is a significant lack of publicly available research data. While its structure suggests potential for biological activity, based on the known pharmacology of the purine-2,6-dione scaffold, further investigation is required to elucidate its properties. Future research efforts could focus on:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic route and full analytical characterization (NMR, MS, etc.).

-

In Vitro Screening: Evaluation of its activity against a panel of common drug targets, such as phosphodiesterases, adenosine receptors, and various kinases.

-

Cell-Based Assays: Assessment of its effects on cellular processes, including inflammation, proliferation, and apoptosis in relevant cell lines.

The generation of such data would be the first step towards understanding the potential of this compound for further drug development.

Safety and Toxicity Profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione: A Technical Guide

Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and related compounds. No specific toxicological studies for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione were identified in the public domain. The information provided should be used for research and informational purposes only.

Introduction

8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids. Xanthine and its derivatives, such as caffeine, theophylline, and theobromine, are known to exhibit a wide range of pharmacological activities. Modifications at the 8-position of the xanthine scaffold have been a key strategy in the development of new therapeutic agents. This technical guide aims to provide a comprehensive overview of the available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione and to outline standard experimental protocols for its toxicological assessment.

Quantitative Toxicity Data

A thorough search of scientific literature and toxicology databases revealed no specific quantitative toxicity data (e.g., LD50, IC50) for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

However, safety data for a structurally similar compound, 8-benzyl-theophylline (CAS No: 2879-15-4), is available and summarized below. Theophylline itself is a well-characterized methylxanthine drug used in the treatment of respiratory diseases, with a narrow therapeutic index and a range of known side effects.[1][2]

Table 1: Summary of Available Toxicity Data for 8-Benzyl-Theophylline

| Toxicity Endpoint | Result | Reference |

| Acute Toxicity | ||

| Oral LD50 | No data available | [3] |

| Irritation/Corrosion | ||

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Sensitization | ||

| Respiratory or Skin Sensitization | No data available | [3] |

| Genotoxicity | ||

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | ||

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | ||

| Reproductive Toxicity | No data available | [3] |

| Specific Target Organ Toxicity | ||

| STOT-Single Exposure | No data available | [3] |

| STOT-Repeated Exposure | No data available | [3] |

| Aspiration Hazard | ||

| Aspiration Hazard | Based on available data, the classification criteria are not met. | [3] |

General Toxicity of Purine Analogs

Purine analogs are a class of compounds that interfere with the synthesis of DNA and RNA.[4][5] While this property is harnessed for therapeutic purposes, particularly in cancer chemotherapy, it also underlies their potential toxicity.[5] The toxic effects of purine analogs can be multi-faceted, affecting various organ systems. Neurotoxicity is a recognized side effect of some purine analogs, with symptoms ranging from mild to severe.[6] The genotoxic potential of purine analogs is also a key consideration in their safety assessment.[7]

Experimental Protocols for Toxicity Assessment

In the absence of specific data, the following are detailed, generalized protocols for key in vitro assays that would be essential for evaluating the safety and toxicity profile of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione for a specified exposure period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13][14]

Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[12][14]

Methodology:

-

Strain Selection: Choose appropriate Salmonella typhimurium strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: The test is performed with and without the addition of a liver extract (S9 fraction) to simulate metabolic activation in mammals, as some chemicals only become mutagenic after metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies is counted. A significant increase in the number of colonies on the treated plates compared to the control plates indicates that the compound is mutagenic.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Caption: Workflow of the Ames test for genotoxicity.

Conclusion

There is a significant lack of publicly available safety and toxicity data for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione. The provided information on the structurally similar compound, 8-benzyl-theophylline, also indicates a lack of comprehensive toxicological evaluation. Therefore, a thorough safety assessment, including in vitro cytotoxicity and genotoxicity assays as outlined in this guide, is imperative to characterize the toxicological profile of this compound before any further development or application. Researchers and drug development professionals should proceed with caution and conduct rigorous preclinical safety studies to establish a comprehensive safety profile.

References

- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Purine analogue - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

Abstract

These application notes provide a comprehensive guide for the synthesis and characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, a derivative of theophylline. The protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development. The synthesis involves a nucleophilic substitution reaction at the C8 position of the theophylline scaffold. Detailed experimental procedures for synthesis, purification, and characterization using various analytical techniques are described.

Introduction

Theophylline, a methylxanthine derivative, and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Modifications at the 8-position of the theophylline ring system have been shown to modulate its biological effects, leading to the development of compounds with potential therapeutic applications, including bronchodilator and anti-inflammatory properties.[1] The introduction of a benzylsulfanylmethyl group at this position is hypothesized to enhance lipophilicity and potentially introduce novel interactions with biological targets. This document outlines a detailed protocol for the synthesis and thorough characterization of this novel compound.

Experimental Protocols

Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

This protocol describes the synthesis of the target compound via a nucleophilic substitution reaction between 8-bromotheophylline and benzyl mercaptan.

Materials:

-

8-Bromotheophylline

-

Benzyl mercaptan (phenylmethanethiol)

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Benzylmercaptide: In a 250 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in absolute ethanol (50 mL) with gentle stirring. To this solution, add benzyl mercaptan (1.24 g, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiolate salt.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium benzylmercaptide solution, add 8-bromotheophylline (2.59 g, 10 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add distilled water (50 mL) to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

The following protocols are for the structural elucidation and purity assessment of the synthesized compound.

a) Melting Point Determination:

-

Apparatus: Digital melting point apparatus.

-

Procedure: Place a small amount of the dried, crystalline product into a capillary tube. Determine the melting point range and report it in degrees Celsius.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Apparatus: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Procedure: Record the FT-IR spectrum of the solid sample from 4000 to 400 cm⁻¹. Report the characteristic absorption frequencies (ν) in cm⁻¹.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Apparatus: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).